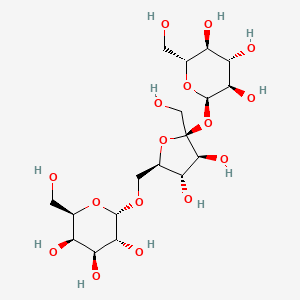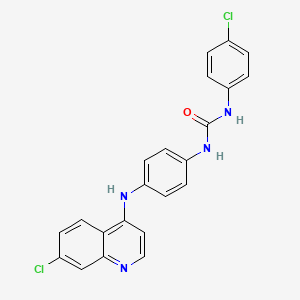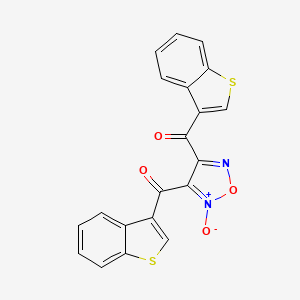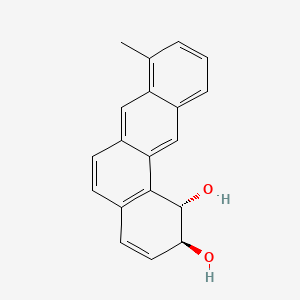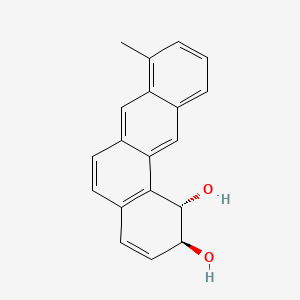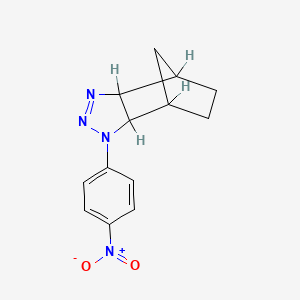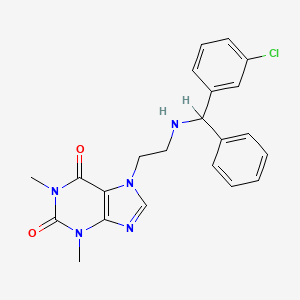
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine typically involves the following steps:
Glycosylation Reaction: The starting material, a purine base, undergoes a glycosylation reaction with a protected ribose derivative. This step is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protected ribose derivative is then deprotected to yield the desired nucleoside analog. Common deprotection reagents include acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation and deprotection reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the purine base.
Reduction: Reduced forms of the nucleoside analog.
Substitution: Alkylated purine derivatives.
Applications De Recherche Scientifique
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and its ability to inhibit certain enzymes.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during DNA or RNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can inhibit the replication of viral genomes or induce cell death in rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-oxopurine
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-(methylthio)purine
Uniqueness
Compared to its analogs, 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is unique due to its specific structural modifications, which confer distinct biological activities. For instance, the absence of the 2’ and 3’ hydroxyl groups makes it more resistant to enzymatic degradation, enhancing its stability and efficacy in therapeutic applications.
Propriétés
Numéro CAS |
126502-08-7 |
|---|---|
Formule moléculaire |
C10H12N4O2 |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
[(2S,5R)-5-purin-9-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N4O2/c15-4-7-1-2-9(16-7)14-6-13-8-3-11-5-12-10(8)14/h3,5-7,9,15H,1-2,4H2/t7-,9+/m0/s1 |
Clé InChI |
GKYNWIQWAXROLY-IONNQARKSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=CN=CN=C32 |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=CN=CN=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


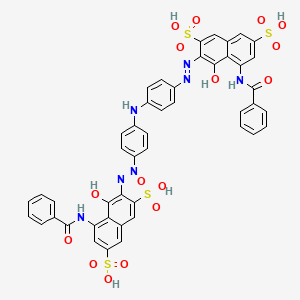

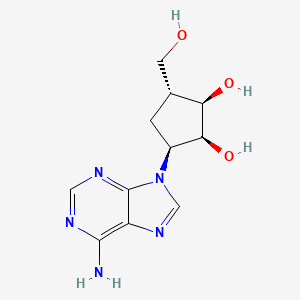
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
